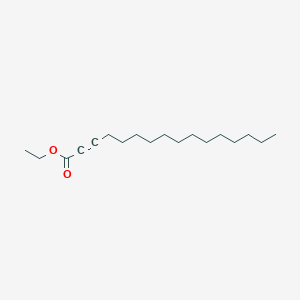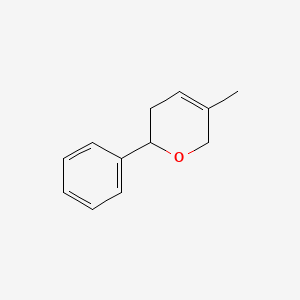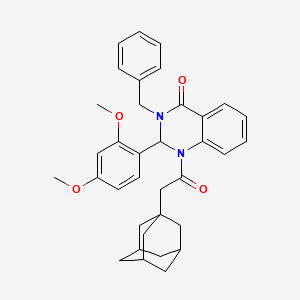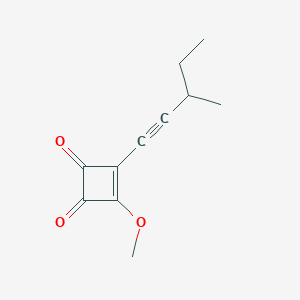
2(1H)-Quinolinone, 3-(hydroxymethyl)-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Quinolinone, 3-(hydroxymethyl)-4-phenyl- is an organic compound that belongs to the quinolinone family. This compound is characterized by a quinolinone core structure with a hydroxymethyl group at the 3-position and a phenyl group at the 4-position. Quinolinones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 3-(hydroxymethyl)-4-phenyl- typically involves the hydroxymethylation of phenolic compounds. One common method is the reaction of 4-phenylquinolinone with paraformaldehyde in the presence of a catalyst such as hydrochloric acid and acetic acid. The reaction is carried out in water as a solvent, making it an eco-friendly process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents and catalysts is crucial to ensure scalability and environmental compliance.
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Quinolinone, 3-(hydroxymethyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The quinolinone core can be reduced to form dihydroquinolinone derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 3-carboxy-4-phenylquinolinone.
Reduction: Formation of 3-(hydroxymethyl)-4-phenyl-1,2-dihydroquinolinone.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2(1H)-Quinolinone, 3-(hydroxymethyl)-4-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2(1H)-Quinolinone, 3-(hydroxymethyl)-4-phenyl- involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The quinolinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(hydroxymethyl)aminomethane: Known for its buffering properties in biochemical applications.
Hydroxymethylfurfural: An organic compound formed by the dehydration of reducing sugars, used in various chemical processes.
Uniqueness
2(1H)-Quinolinone, 3-(hydroxymethyl)-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinolinone core with a hydroxymethyl and phenyl group makes it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
138712-65-9 |
|---|---|
Molekularformel |
C16H13NO2 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
3-(hydroxymethyl)-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C16H13NO2/c18-10-13-15(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-16(13)19/h1-9,18H,10H2,(H,17,19) |
InChI-Schlüssel |
LNJDSNPNCWUGPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Cyclopentane-1,1-diylbis(methyleneoxy)]bis(trimethylsilane)](/img/structure/B14283212.png)

![3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[3,4-c]pyridine-1,6-dione](/img/structure/B14283232.png)
![[(4-Hydroxypiperazin-1-yl)methyl]phosphonic acid](/img/structure/B14283244.png)

![Triethoxy[4-(pyren-1-YL)butyl]silane](/img/structure/B14283247.png)



![1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B14283267.png)
![2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane](/img/structure/B14283269.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B14283272.png)
